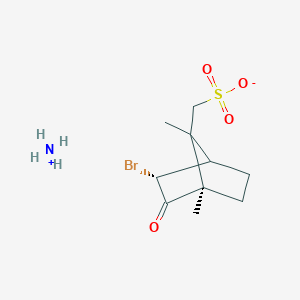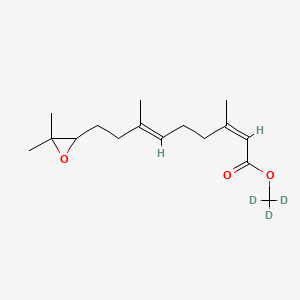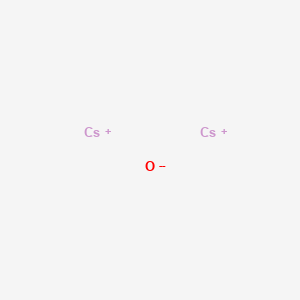![molecular formula C21H22F3N3O4 B13407441 7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B13407441.png)
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid is a complex organic compound that belongs to the class of quinolone antibiotics. This compound is structurally related to moxifloxacin, a well-known antibiotic used to treat a variety of bacterial infections. The unique structure of this compound allows it to interact with bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and repair.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid involves multiple steps, starting from readily available starting materials. The key steps include the formation of the quinoline core, introduction of the cyclopropyl group, and the incorporation of the difluoromethoxy and pyrrolo[3,4-b]pyridine moieties. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have varying biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions are typically derivatives of the original compound, with modifications to the functional groups or the core structure. These derivatives can have different biological activities and may be used for various applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a reference standard for analytical methods, such as HPLC and gas chromatography (GC). It is also used in the synthesis of new quinolone derivatives with potential antibacterial activities.
Biology
In biological research, the compound is studied for its interactions with bacterial enzymes and its potential to inhibit bacterial growth. It is used in assays to evaluate the efficacy of new antibacterial agents.
Medicine
In medicine, the compound is explored for its potential use as an antibiotic. Its ability to inhibit bacterial DNA gyrase and topoisomerase IV makes it a promising candidate for the treatment of bacterial infections.
Industry
In the pharmaceutical industry, the compound is used in the development of new antibiotics. It serves as a lead compound for the synthesis of new derivatives with improved efficacy and reduced side effects.
Mecanismo De Acción
The compound exerts its effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and repair. By binding to these enzymes, the compound prevents the supercoiling and relaxation of bacterial DNA, leading to the inhibition of bacterial growth and replication. The molecular targets include the A and B subunits of DNA gyrase and the ParC and ParE subunits of topoisomerase IV.
Comparación Con Compuestos Similares
Similar Compounds
Moxifloxacin: A structurally related quinolone antibiotic with similar mechanisms of action.
Ciprofloxacin: Another quinolone antibiotic with a similar core structure but different substituents.
Levofloxacin: A quinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
The uniqueness of 7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid lies in its specific substituents, which confer unique interactions with bacterial enzymes. The presence of the difluoromethoxy group and the pyrrolo[3,4-b]pyridine moiety enhances its binding affinity and specificity, potentially leading to improved antibacterial activity and reduced resistance development.
Propiedades
Fórmula molecular |
C21H22F3N3O4 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22F3N3O4/c22-14-6-12-16(27(11-3-4-11)8-13(18(12)28)20(29)30)19(31-21(23)24)17(14)26-7-10-2-1-5-25-15(10)9-26/h6,8,10-11,15,21,25H,1-5,7,9H2,(H,29,30)/t10-,15+/m1/s1 |
Clave InChI |
KNLARSZRTBDTIA-BMIGLBTASA-N |
SMILES isomérico |
C1C[C@@H]2CN(C[C@@H]2NC1)C3=C(C=C4C(=C3OC(F)F)N(C=C(C4=O)C(=O)O)C5CC5)F |
SMILES canónico |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3OC(F)F)N(C=C(C4=O)C(=O)O)C5CC5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)




![diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)





![[3-Acetamido-2-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]-6-phenylmethoxyphenyl] ethyl carbonate](/img/structure/B13407460.png)

